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Compound of Interest

Compound Name:

1-(2-

Fluorophenyl)cyclopropanecarboni

trile

Cat. No.: B1342051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and

spectral data of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, a valuable building block in

medicinal chemistry and organic synthesis.

Core Chemical Properties
1-(2-Fluorophenyl)cyclopropanecarbonitrile is a substituted aromatic cyclopropane

derivative. Its unique structural combination of a fluorinated phenyl ring and a strained

cyclopropane nitrile moiety imparts specific reactivity and conformational properties, making it

an attractive intermediate for the synthesis of complex molecules.
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Property Value Source(s)

CAS Number 97009-38-6 [1][2]

Molecular Formula C₁₀H₈FN [1][3]

Molecular Weight 161.17 g/mol [1]

Physical State
Solid (inferred from related

compounds)
[4]

Solubility

Expected to be soluble in

common organic solvents

(e.g., ethanol, acetone) and

insoluble in water.

[4]

Storage Conditions

Short-term (1-2 weeks) at

-4°C; Long-term (1-2 years) at

-20°C.

[1]

Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 1-(2-
Fluorophenyl)cyclopropanecarbonitrile is not readily available in the cited literature, a

general and robust method for the synthesis of analogous 1-arylcyclopropanecarbonitriles

involves the reaction of a substituted phenylacetonitrile with 1,2-dibromoethane.[1] This

reaction is typically carried out under phase-transfer catalysis conditions.

Logical Synthesis Pathway

The diagram below illustrates a common synthetic route for producing 1-

arylcyclopropanecarbonitriles, which is applicable for the synthesis of the title compound.

2-Fluorophenylacetonitrile +
1,2-Dibromoethane

Base (e.g., NaOH)
Phase-Transfer Catalyst

(e.g., TBAB)
1-(2-Fluorophenyl)cyclopropanecarbonitrile
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Caption: General synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile.

Experimental Protocols
General Protocol for the Synthesis of 1-Arylcyclopropanecarbonitriles[1]

This protocol is adapted from the synthesis of similar 1-phenylcyclopropane acetonitrile

derivatives and should be optimized for the specific substrate.

Materials:

Substituted Phenylacetonitrile (e.g., 2-Fluorophenylacetonitrile)

1,2-Dibromoethane

Sodium Hydroxide (NaOH), 50% aqueous solution

Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

Toluene or another suitable organic solvent

Water

Procedure:

To a stirred solution of the substituted phenylacetonitrile in the chosen organic solvent,

add the phase-transfer catalyst.

Add the 50% aqueous solution of sodium hydroxide to the mixture.

Slowly add 1,2-dibromoethane to the reaction mixture.

Heat the reaction to a suitable temperature (e.g., 60°C) and monitor its progress using an

appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.
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Add water and separate the organic layer.

Extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization.

Safety and Handling Precautions

Always work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,

and a lab coat.

Sodium hydroxide is corrosive and should be handled with care.

1,2-Dibromoethane is a suspected carcinogen and is toxic. Handle with extreme caution.

Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin.[5]

Spectroscopic Data and Analysis
Specific spectroscopic data for 1-(2-Fluorophenyl)cyclopropanecarbonitrile is not available

in the searched literature. The following sections provide expected spectral characteristics

based on the analysis of its functional groups and data from analogous compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aromatic

protons, influenced by fluorine coupling. The cyclopropane protons will appear as

diastereotopic multiplets in the aliphatic region. For unsubstituted 1-

phenylcyclopropanecarbonitrile, these signals are typically found in the regions of the

aromatic protons and the cyclopropyl protons.[2] For related fluorophenyl compounds,

aromatic proton signals can be observed between 7.0 and 7.4 ppm, with methylene protons

adjacent to the ring appearing around 3.7 ppm.[6] The cyclopropane protons of

cyclopropanecarbonitrile itself appear at approximately 0.9-1.4 ppm.[3][5]
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with

their chemical shifts and splitting patterns influenced by the fluorine atom. Signals for the

nitrile carbon, the quaternary cyclopropane carbon, and the two CH₂ groups of the

cyclopropane ring are also expected. For unsubstituted 1-phenylcyclopropanecarbonitrile,

the spectra are available for comparison.[2] The chemical shifts of carbons in the solvent,

such as CDCl₃, typically appear around 77.2 ppm.[7]

¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom on the

phenyl ring. The chemical shift will be characteristic of a fluorine atom attached to an

aromatic ring.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the key functional groups present in the

molecule.

C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2200-2300

cm⁻¹ for the nitrile group.[8]

Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹.

Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the

phenyl ring.

C-F Stretch: A strong absorption is expected in the 1000-1300 cm⁻¹ region.

Cyclopropane C-H Stretch: Characteristic C-H stretching vibrations for a cyclopropane ring

are typically observed around 3040-3080 cm⁻¹.[9]

4.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular

weight of the compound (161.17).

Common fragmentation patterns would involve the loss of the nitrile group (CN), and

fragmentation of the cyclopropane and phenyl rings. The mass spectrum of the parent

cyclopropanecarbonitrile shows major fragments at m/z 67, 41, and 39.[5][10]
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Experimental Workflow for Compound Characterization

The following diagram outlines a typical workflow for the characterization of a newly

synthesized compound like 1-(2-Fluorophenyl)cyclopropanecarbonitrile.

Synthesis & Purification

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) Mass Spectrometry (MS) Infrared Spectroscopy (IR)

Structure Confirmation

Data Analysis & Reporting

Click to download full resolution via product page

Caption: Workflow for the characterization of synthesized compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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